molecular formula C18H13NO6S2 B3006398 2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-74-9

2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No. B3006398
CAS RN: 853903-74-9
M. Wt: 403.42
InChI Key: LGFSGPBOQHOTKH-CHHVJCJISA-N
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Description

The compound , 2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, is a complex organic molecule that appears to be a derivative of thiazolidine with multiple functional groups including hydroxy, methoxy, and a benzoic acid moiety. This structure suggests potential biological activity, possibly as an antimicrobial agent, given the presence of a thiazolidine core which is a common feature in various antimicrobial compounds .

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported in the literature. For instance, 5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acid derivatives have been synthesized using Knoevenagel condensation followed by substitution reactions . Similarly, 2-heteroarylimino-5-benzylidene-4-thiazolidinones have been synthesized and shown to possess antimicrobial activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the availability of starting materials and the desired functional group transformations.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a thiazolidine ring, which can be modified with various substituents to alter its chemical and biological properties. The presence of substituents like hydroxy, methoxy, and benzoic acid groups can significantly influence the molecule's reactivity and interaction with biological targets . The stereochemistry of such compounds is also important, as seen in the selective and stereospecific hydroxylation of thiazolidine derivatives .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including electrochemical reduction, as seen with azo-benzoic acid derivatives . The electrochemical behavior is influenced by the position of substituents and the pH of the solution. The reduction of azo compounds typically leads to the formation of amino compounds, which can further react to form other products . The photo-oxidation of thiazolidine derivatives can also lead to hydroxylation reactions, which are stereospecific and can be influenced by the choice of solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity or basicity, which in turn can affect its antimicrobial activity . The solubility in different solvents can also be an important factor in the compound's synthesis and its potential application as a drug molecule.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been synthesized through a process involving condensation and cyclocondensation reactions, leading to structures that have been established based on analytical and spectral data. These synthesized compounds have demonstrated notable antibacterial and antifungal activities. (Patel & Patel, 2010)

Hetero-Diels–Alder Reaction Studies

  • This compound participates in the Hetero-Diels–Alder reaction, leading to the formation of specific dimethyl derivatives. The yields of these reactions vary, highlighting the compound's reactivity and potential utility in synthetic organic chemistry. (Velikorodov et al., 2017)

Antioxidant Properties

  • Derivatives of this compound isolated from marine-derived fungi have shown strong antioxidant activities, comparable to positive controls like ascorbic acid. This suggests its potential application in antioxidant-related research and therapies. (Xu et al., 2017)

Electrochemical Behavior

  • Electrochemical studies of similar compounds have shown significant insights into the electrochemical reduction behavior in aqueous solutions, which could be relevant in understanding the electrochemical properties of this compound. (Mandić et al., 2004)

Application in Photodynamic Therapy

  • Certain derivatives have shown remarkable potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy, demonstrating good fluorescence properties and high singlet oxygen quantum yield. (Pişkin et al., 2020)

GPR35 Agonist Identification

  • In the quest for understanding the physiologic role of GPR35, a related compound has been identified as a high potency full agonist of human GPR35, indicating its potential in therapeutic applications in inflammation, metabolic disorders, and cardiovascular diseases. (Neetoo-Isseljee et al., 2013)

Antitumor Activity

  • Esters and amides of this compound's derivatives have shown moderate antitumor activity against various human cancer cell lines, indicating potential applications in cancer research and therapy. (Horishny & Matiychuk, 2021)

properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6S2/c1-25-14-6-9(2-4-13(14)21)7-15-16(22)19(18(26)27-15)10-3-5-12(20)11(8-10)17(23)24/h2-8,20-21H,1H3,(H,23,24)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSGPBOQHOTKH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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